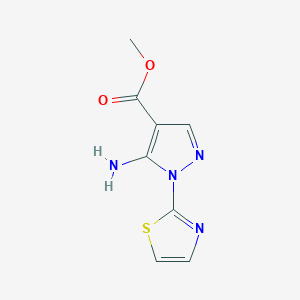![molecular formula C14H15N3O2 B2825395 1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one CAS No. 1340760-63-5](/img/structure/B2825395.png)
1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one, commonly known as MPO, is a chemical compound that has been widely used in scientific research. MPO is a heterocyclic compound that contains an oxadiazole ring and a pyrrolidinone ring. It has been found to have a wide range of applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of MPO is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPO has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPO has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to have a wide range of applications in various fields of research. However, MPO also has some limitations. It is not very soluble in water, which may limit its use in certain experiments. It may also have some toxic effects, which should be taken into consideration when using it in experiments.
Direcciones Futuras
There are several future directions for research on MPO. One area of research is the development of new synthetic methods for MPO and its derivatives. Another area of research is the investigation of its therapeutic potential in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, the mechanism of action of MPO should be further investigated to better understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of MPO involves the reaction of 4-methylbenzylamine with ethyl 2-bromoacetate to form N-ethyl-4-methylbenzylamine. This intermediate is then reacted with hydrazine hydrate and carbon disulfide to form 5-(4-methylphenyl)-1,2,4-oxadiazole-3-thiol. The final step involves the reaction of 5-(4-methylphenyl)-1,2,4-oxadiazole-3-thiol with chloroacetyl chloride to form MPO.
Aplicaciones Científicas De Investigación
MPO has been widely used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. MPO has been used as a starting material in the synthesis of various bioactive compounds, including antitumor agents, antibacterial agents, and anti-inflammatory agents.
Propiedades
IUPAC Name |
1-[[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-4-6-11(7-5-10)14-15-12(16-19-14)9-17-8-2-3-13(17)18/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJGAKAPDIJIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2825317.png)

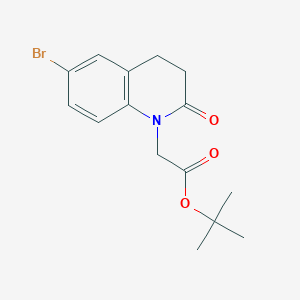
![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2825321.png)
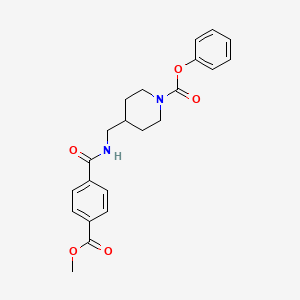

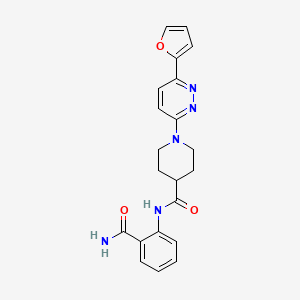

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2825327.png)
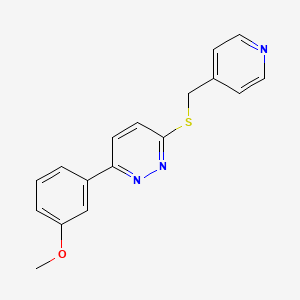
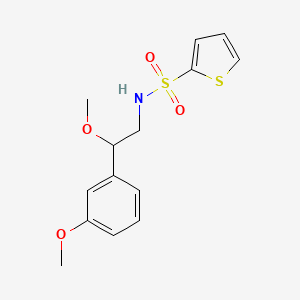
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2825332.png)
